molecular formula C7H8F4 B14241862 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane CAS No. 366807-17-2

2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane

Cat. No.: B14241862
CAS No.: 366807-17-2
M. Wt: 168.13 g/mol
InChI Key: USOLSQXJWCRZPC-UHFFFAOYSA-N
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Description

2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound’s structure consists of a bicyclo[2.2.1]heptane framework with four fluorine atoms attached at the 2 and 7 positions. This fluorination imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane typically involves the fluorination of a bicyclo[2.2.1]heptane precursor. One common method is the direct fluorination of bicyclo[2.2.1]heptane using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process requires stringent control of reaction parameters, including temperature, pressure, and fluorine concentration, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The double bonds in the bicyclic framework can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated alcohols or ethers, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.

    Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with biomolecules.

    Medicine: The compound’s unique properties make it a candidate for drug development and medicinal chemistry research.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s bicyclic framework provides rigidity, which can enhance its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,7,7-Tetrachlorobicyclo[2.2.1]heptane: Similar structure but with chlorine atoms instead of fluorine.

    2,2,7,7-Tetrabromobicyclo[2.2.1]heptane: Bromine atoms replace the fluorine atoms.

    2,2,7,7-Tetraiodobicyclo[2.2.1]heptane: Iodine atoms are present instead of fluorine.

Uniqueness

2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as high electronegativity, stability, and resistance to metabolic degradation. These properties make it particularly valuable in applications where stability and specific interactions are crucial.

Properties

CAS No.

366807-17-2

Molecular Formula

C7H8F4

Molecular Weight

168.13 g/mol

IUPAC Name

2,2,7,7-tetrafluorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H8F4/c8-6(9)3-4-1-2-5(6)7(4,10)11/h4-5H,1-3H2

InChI Key

USOLSQXJWCRZPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2(F)F)(F)F

Origin of Product

United States

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